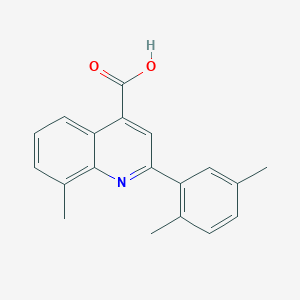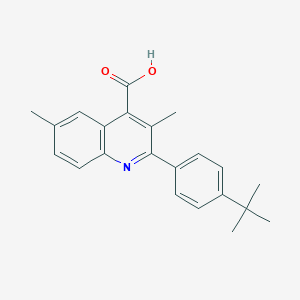
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Optoelectronics and OLED Devices
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid and related compounds have found significant applications in the field of organic optoelectronics, particularly in organic light-emitting diodes (OLEDs). The structural design and synthesis of these compounds aim at improving the performance of OLED devices, including enhancements in electroluminescence and the development of 'metal-free' infrared emitters. This advancement is critical in the push towards more efficient, cost-effective, and versatile organic semiconductors for OLED applications (Squeo & Pasini, 2020).
Antituberculosis Activity
Organotin(IV) complexes, including those derived from carboxylic acid compounds similar to this compound, have shown promising antituberculosis activity. These complexes exhibit a broad range of structural diversity, which influences their biological activity and effectiveness against Mycobacterium tuberculosis. The antituberculosis activity is significantly affected by the ligand environment and the structure of the compound, indicating potential for these compounds in developing new antituberculosis treatments (Iqbal, Ali, & Shahzadi, 2015).
Psychotropic Activity
Research into phosphorylacetohydrazides and other derivatives of phosphorylated carboxylic acids, which are structurally related to this compound, has identified potential drugs with psychotropic activity. These compounds have shown promise in improving memory and learning, exhibiting neuroprotective properties, and correcting behavioral disorders. Their unique mechanism of action includes enhancing glutamatergic transmission and interacting with cholinergic synapses, suggesting a potential application in treating neurodegenerative diseases and psychiatric disorders (Semina et al., 2016).
Medicinal Chemistry and Drug Development
The chemical structure of this compound shares similarities with 8-hydroxyquinoline derivatives, which have garnered attention for their significant biological activities. These activities span across anti-cancer, anti-viral, and treatment of neurodegenerative disorders. The ability to chelate metals makes these compounds potent candidates for developing broad-spectrum drug molecules for various therapeutic targets, opening avenues for novel pharmacological agents (Gupta, Luxami, & Paul, 2021).
Environmental Remediation
Compounds structurally related to this compound, particularly those involved in the sorption to soil, organic matter, and minerals, play a crucial role in the environmental remediation of pollutants such as phenoxy herbicides. These studies provide insights into the mechanisms of pollutant sorption and degradation, highlighting the importance of such compounds in reducing environmental pollution and improving the safety and quality of water resources (Werner, Garratt, & Pigott, 2012).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-8-12(2)15(9-11)17-10-16(19(21)22)14-6-4-5-13(3)18(14)20-17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSSECUCEIMIEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B455109.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B455110.png)
![N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B455111.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B455115.png)
METHANONE](/img/structure/B455117.png)

![2-amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455119.png)
![ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B455120.png)

![(E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455127.png)
![2-({3-[(4-Chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B455129.png)
![4-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455130.png)
![4-[(2-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}benzamide](/img/structure/B455131.png)
![(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455132.png)
